molecular formula C27H26N6O4 B2441751 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-95-1

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2441751
CAS RN: 539837-95-1
M. Wt: 498.543
InChI Key: BZAIXORXPYROCB-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound belongs to a class of chemicals that have been synthesized using the Biginelli protocol, which involves reacting specific aldehydes, amides, and amines in the presence of a catalyst. This method has produced compounds evaluated for antimicrobial and antioxidant activities, showcasing the potential for various biomedical applications. Compounds were characterized using techniques like IR, NMR, and mass spectroscopy, indicating a structured approach to understanding their properties (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).

Biological Activities

  • Research has shown that derivatives of triazolopyrimidines, including those structurally related to the specified compound, have been synthesized and tested for various biological activities. These activities include antimicrobial properties, suggesting a potential for these compounds in developing new therapeutic agents. The synthesis process and biological evaluation are integral to understanding the compound's utility in medicinal chemistry (J. H. Chauhan, H. Ram, 2019).

Chemical Reactions and Mechanisms

  • The compound's derivatives have been involved in cyclocondensation reactions, leading to the formation of new heterocyclic structures. These reactions are crucial for the development of novel compounds with potential applications in drug design and other areas of chemical research. Understanding the reaction mechanisms and outcomes helps in the exploration of new synthetic routes and the discovery of compounds with desired properties (S. Desenko, S. A. Komykhov, V. Orlov, H. Meier, 1998).

Antimicrobial and Antifungal Activity

  • Novel series of triazolopyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal activity, highlighting the compound's relevance in searching for new antimicrobial agents. The evaluation of these compounds provides insights into their potential utility in treating infections and contributing to the field of antimicrobial research (A. Abdelhamid, Bassem A. M. Abdel-Wahab, Ali A. Al-Atoom, 2004).

Structural Analogues and Activity Relationship

  • Structural analogs of the compound have been synthesized with modifications intended to explore the relationship between structure and biological activity, particularly focusing on tuberculostatic activity. This line of research is vital for the development of new treatments for tuberculosis, demonstrating the broader implications of studying such compounds (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, V. Charushin, 2019).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-23(26(34)30-19-7-5-6-8-20(19)35-2)24(18-9-10-21(36-3)22(15-18)37-4)33-27(29-16)31-25(32-33)17-11-13-28-14-12-17/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAIXORXPYROCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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